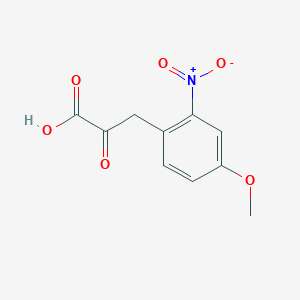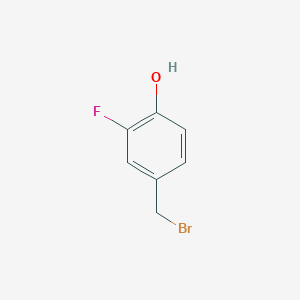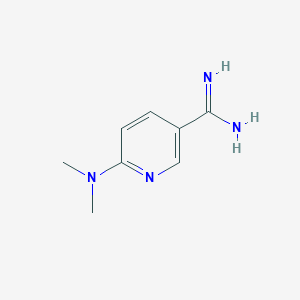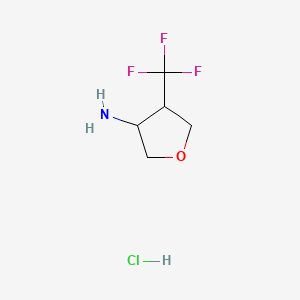
4-(Trifluoromethyl)oxolan-3-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)oxolan-3-aminehydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further substituted with an amine group and hydrochloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)oxolan-3-aminehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)oxolan-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)oxolan-3-aminehydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)oxolan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act on various pathways, depending on its specific application, such as inhibiting enzymes or modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Trifluoromethyl)oxolan-3-aminehydrochloride include other trifluoromethylated heterocyclic compounds, such as:
- 4-(Trifluoromethyl)phenylamine
- 3-(Trifluoromethyl)pyrazole
- 2-(Trifluoromethyl)benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique oxolane ring structure combined with the trifluoromethyl and amine groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H9ClF3NO |
|---|---|
Molekulargewicht |
191.58 g/mol |
IUPAC-Name |
4-(trifluoromethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-1-10-2-4(3)9;/h3-4H,1-2,9H2;1H |
InChI-Schlüssel |
USAGQKMMZWEBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


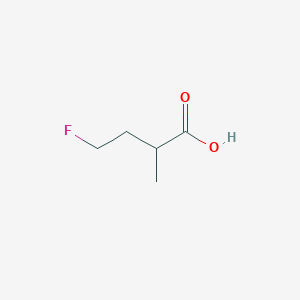


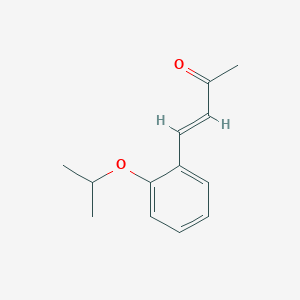
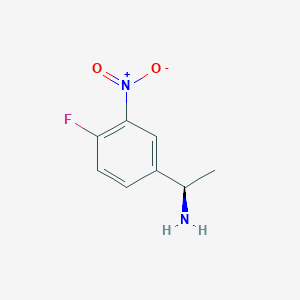
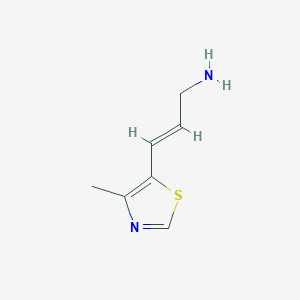

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
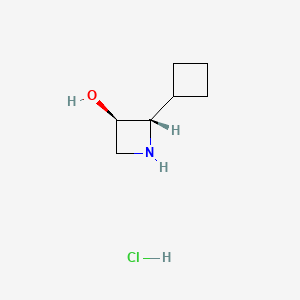
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)

